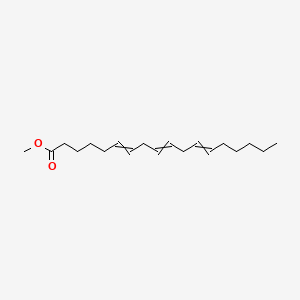![molecular formula C13H16N4O3S2 B12454685 N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12454685.png)
N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide typically involves the reaction of 4-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide with acetic anhydride. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis techniques. This method offers several advantages, including shorter reaction times and higher yields compared to conventional heating methods . The process involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation.
化学反应分析
Types of Reactions
N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiadiazole compounds. These products retain the core structure of the 1,3,4-thiadiazole ring, which is crucial for their biological activity .
科学研究应用
作用机制
The mechanism of action of N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide involves its interaction with specific molecular targets and pathways within the cell. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, it can inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to the death of the bacterial cell . The exact molecular targets and pathways involved may vary depending on the specific application and the organism being studied.
相似化合物的比较
N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
4-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: This compound shares the core 1,3,4-thiadiazole structure but lacks the acetamide group, resulting in different biological activities.
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide: This compound has a similar thiadiazole ring but contains additional functional groups that confer different properties and applications.
1,3,4-thiadiazol-2,5-dithiol derivatives: These compounds have a similar thiadiazole ring but differ in their substitution patterns and biological activities.
属性
分子式 |
C13H16N4O3S2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
N-[4-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H16N4O3S2/c1-8(2)12-15-16-13(21-12)17-22(19,20)11-6-4-10(5-7-11)14-9(3)18/h4-8H,1-3H3,(H,14,18)(H,16,17) |
InChI 键 |
MXCPKDVMNOEVNT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-propanamide](/img/structure/B12454607.png)
![2-methoxy-N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}benzamide](/img/structure/B12454614.png)

![4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B12454628.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12454634.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12454646.png)
![4-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12454649.png)
![4-chloro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12454657.png)

![10-hexanoyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454671.png)
![2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454672.png)
![3-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B12454679.png)
![2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B12454689.png)
![2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B12454694.png)
